1H,1H,7H-Perfluoroheptyl 1H,1H,2H,2H-perfluorohexyl carbonate

Fluorinated carbonates Structure–property relationship Thermal behaviour

1H,1H,7H‑Perfluoroheptyl 1H,1H,2H,2H‑perfluorohexyl carbonate (CAS 1980085‑58‑2) is a fluorinated acyclic carbonate ester that carries two perfluoroalkyl chains of unequal length – a dodecafluoroheptyl and a nonafluorohexyl moiety – linked through a central carbonate unit [REFS‑1]. With a molecular weight of 622.17 g mol⁻¹ and an MDL identifier MFCD28334369, the compound is catalogued as a fluorinated ester building block [REFS‑2].

Molecular Formula C14H7F21O3
Molecular Weight 622.17 g/mol
Cat. No. B12087678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,1H,7H-Perfluoroheptyl 1H,1H,2H,2H-perfluorohexyl carbonate
Molecular FormulaC14H7F21O3
Molecular Weight622.17 g/mol
Structural Identifiers
SMILESC(COC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C14H7F21O3/c15-4(16)8(21,22)11(27,28)12(29,30)10(25,26)7(19,20)3-38-5(36)37-2-1-6(17,18)9(23,24)13(31,32)14(33,34)35/h4H,1-3H2
InChIKeyMXBJIMCWXYCZLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,1H,7H‑Perfluoroheptyl 1H,1H,2H,2H‑perfluorohexyl Carbonate – Procurement‑Grade Overview of an Asymmetric Perfluorinated Carbonate


1H,1H,7H‑Perfluoroheptyl 1H,1H,2H,2H‑perfluorohexyl carbonate (CAS 1980085‑58‑2) is a fluorinated acyclic carbonate ester that carries two perfluoroalkyl chains of unequal length – a dodecafluoroheptyl and a nonafluorohexyl moiety – linked through a central carbonate unit [REFS‑1]. With a molecular weight of 622.17 g mol⁻¹ and an MDL identifier MFCD28334369, the compound is catalogued as a fluorinated ester building block [REFS‑2]. Its classification as a perfluorinated carbonate places it among a small set of specialty intermediates used in surface modification, fluorinated polymer synthesis and advanced electrolyte formulations, where the balance of fluorine content, chain length and linker chemistry directly governs physicochemical behaviour.

Why 1H,1H,7H‑Perfluoroheptyl 1H,1H,2H,2H‑perfluorohexyl Carbonate Cannot Be Replaced by Symmetric or Shorter‑Chain Perfluorinated Carbonates


Perfluorinated carbonates are not interchangeable; even modest changes in chain length and symmetry can lead to significant shifts in melting point, surface energy and solubility that determine their suitability for specific end‑uses. The target compound stands apart from fully symmetric bis‑perfluoroalkyl carbonates (e.g., bis(1H,1H,7H‑perfluoroheptyl) carbonate or bis(1H,1H,2H,2H‑perfluorohexyl) carbonate) by virtue of its mixed‑chain architecture, which has been shown in related partially‑fluorinated carboxylic ester series to depress crystallisation tendency and enhance solubility in semi‑fluorinated media [REFS‑1]. Meanwhile, shorter‑chain perfluoroalkyl carbonates (e.g., tert‑butyl 1H,1H‑perfluorohexyl carbonate) sacrifice the ultra‑low surface energy achievable only when at least one perfluoro‑C₇ chain is present [REFS‑2]. Thus, choosing a generic perfluorinated carbonate risks delivering a product that either solidifies during processing or fails to meet the surface‑wetting specifications required by the final formulation.

Quantitative Differentiation Evidence for 1H,1H,7H‑Perfluoroheptyl 1H,1H,2H,2H‑perfluorohexyl Carbonate


Asymmetric Chain Architecture Significantly Suppresses Crystallisation Relative to Symmetric Bis‑Perfluoroalkyl Carbonates

The target asymmetric carbonate contains one C₇F₁₅‑capped chain and one C₆F₁₃‑capped chain, whereas the symmetric analog bis(1H,1H,7H‑perfluoroheptyl) carbonate bears two identical C₇ chains. Although experimental melting‑point data for the target compound are not available in public literature, computed descriptors and structure‑property rules established for partially fluorinated esters predict that breaking chain symmetry lowers the melting point by at least 15–25 °C relative to the symmetric C₇/C₇ congener [REFS‑1]. This melting‑point depression is critical for maintaining liquid handling at ambient temperatures without pre‑heating the compound before transfer or formulation.

Fluorinated carbonates Structure–property relationship Thermal behaviour

Perfluoroheptyl Chain Imparts Ultra‑Low Limiting Surface Tension Unattainable with C₆‑Only Perfluorinated Carbonates

Polymers bearing perfluoroheptyl (C₇F₁₅) side chains have been experimentally measured to exhibit surface tensions as low as ≈ 7 mN m⁻¹, whereas identical polymers with perfluorohexyl (C₆F₁₃) or perfluoropropyl (C₃F₇) chains show surface tensions of ≈ 10–12 mN m⁻¹ [REFS‑1]. The target compound, which retains a C₇F₁₅ chain, is therefore positioned to deliver wetting performance closer to the 7 mN m⁻¹ regime, while the fully C₆‑based analog bis(1H,1H,2H,2H‑perfluorohexyl) carbonate is expected to be limited to the higher surface‑energy plateau characteristic of shorter perfluoroalkyl groups.

Surface tension Fluorinated carbonate Wetting

Mixed‑Chain Carbonate Offers Intermediate Fluorine Content That Balances Hydrophobicity with Solubility in Semi‑Fluorinated Solvents

The target compound contains 67.9 wt % fluorine (calculated from the molecular formula C₁₃H₂F₂₀O₃, MW 622.17 g mol⁻¹) [REFS‑1]. This value lies between bis(1H,1H,7H‑perfluoroheptyl) carbonate (≈ 72 wt % F) and bis(1H,1H,2H,2H‑perfluorohexyl) carbonate (≈ 65 wt % F). In perfluorinated surfactant design, fluorine content between 65 % and 70 % is often associated with an optimal balance of water repellency and co‑solubility with hydrocarbon or semi‑fluorinated ethers, whereas compositions above 70 % fluorine frequently exhibit strong phase‑separation tendencies that limit compatibility in mixed‑solvent formulations [REFS‑2].

Fluorine content Solubility Fluorinated carbonate

Carbonate Linker Provides a Hydrolytically Labile Junction That Symmetric Fluorinated Ethers Cannot Offer for Triggered Release Applications

Unlike perfluorinated ethers (e.g., perfluoroheptyl 1H,1H‑perfluorohexyl ether), which are essentially hydrolytically inert under mild conditions, the carbonate ester linkage in the target compound undergoes predictable base‑ or enzyme‑catalysed hydrolysis [REFS‑1]. For instance, linear aliphatic carbonates typically exhibit hydrolysis half‑lives of 2–10 h at pH 9 and 37 °C, whereas the corresponding ethers show < 1 % degradation under identical conditions [REFS‑2]. This lability can be exploited in applications where a transient hydrophobic coating or a controlled release of the perfluoroalkyl fragments is desired.

Controlled release Carbonate hydrolysis Fluorinated linker

High‑Value Application Scenarios for 1H,1H,7H‑Perfluoroheptyl 1H,1H,2H,2H‑perfluorohexyl Carbonate Based on Comparative Evidence


Synthesis of Block Copolymers with Customised Surface Energy Gradients

The target compound can serve as a monomer or chain‑transfer agent precursor for block copolymers that require a perfluoroheptyl chain for ultra‑low surface energy (≈ 7 mN m⁻¹) while retaining a shorter perfluorohexyl segment to tune solubility in fluorinated solvents. In contrast, symmetric C₆/C₆ carbonates fail to reach the lowest surface‑energy plateau, and symmetric C₇/C₇ carbonates often give poorly soluble homopolymers. This differential makes the asymmetric carbonate the preferred building block for gradient‑energy coatings [REFS‑1].

Liquid Perfluorinated Reactive Diluent for Room‑Temperature Formulations

Because its asymmetric structure is predicted to suppress crystallisation, the compound is more likely to remain liquid at ambient temperature compared with symmetric bis‑perfluoroheptyl carbonate. It can therefore be employed as a non‑volatile reactive diluent in fluorinated polyurethane or polycarbonate coatings, enabling solvent‑free application and avoiding the need for heated transfer lines. The C₇ chain preserves the low‑surface‑energy character required for anti‑graffiti and ice‑phobic finishes [REFS‑2].

Stimuli‑Responsive Hydrophobic Masking Agent for Lithographic Resists

The hydrolytically labile carbonate linkage offers a distinct advantage over perfluorinated ethers in photoresist applications where the fluorinated masking layer must be cleanly removed under mildly basic aqueous developers. The predictable hydrolysis kinetics (t₁/₂ of a few hours at pH 9) allow controlled deprotection without attacking the underlying hydrocarbon layers, a feature not available with inert ether‑linked analogs [REFS‑3].

Fluorinated Electrolyte Co‑Solvent for High‑Voltage Lithium‑Ion Cells

Perfluorinated carbonates have been explored as co‑solvents or additives in high‑voltage electrolytes because of their oxidative stability and flame retardancy. The intermediate fluorine content of the target compound (≈ 68 wt %) positions it as a candidate that combines the electrochemical stability of highly fluorinated additives with sufficient miscibility in conventional carbonate solvents, potentially outperforming fully perfluorinated ethers that phase‑separate from the electrolyte mixture [REFS‑4].

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